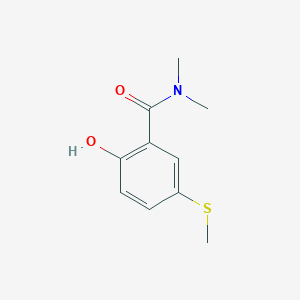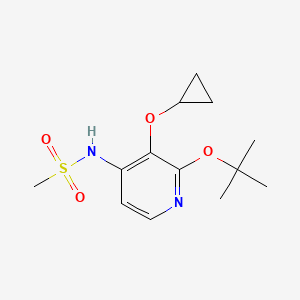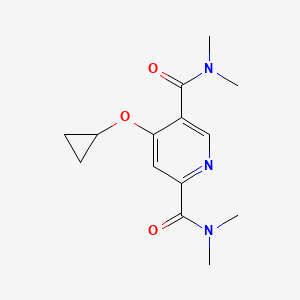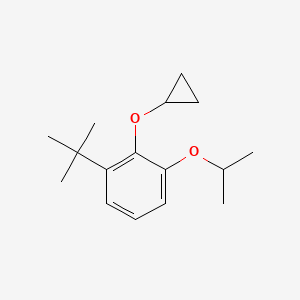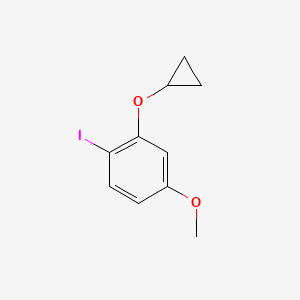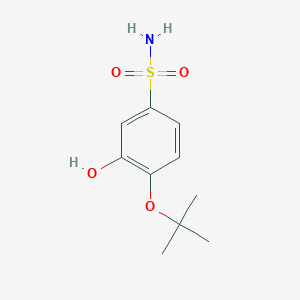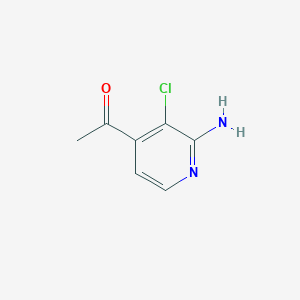
1-(2-Amino-3-chloropyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-chloropyridin-4-YL)ethanone typically involves the chlorination of 2-amino-4-pyridone followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acylation step may involve acetyl chloride or acetic anhydride .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
化学反応の分析
Types of Reactions: 1-(2-Amino-3-chloropyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Amino-3-chloropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
作用機序
The mechanism of action of 1-(2-Amino-3-chloropyridin-4-YL)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and chloro functional groups. These interactions can modulate biological pathways, making it a candidate for drug development .
類似化合物との比較
- 1-(3-Amino-2-chloropyridin-4-YL)ethanone
- 1-(5-Bromo-2-chloropyridin-3-YL)ethanone
- 2-Amino-3-chloropyridine
Comparison: 1-(2-Amino-3-chloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
1-(2-amino-3-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3,(H2,9,10) |
InChIキー |
OYMDTZISXPOAHR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



